![molecular formula C12H17FN2O2S B3043320 1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine CAS No. 845617-58-5](/img/structure/B3043320.png)

1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine

Übersicht

Beschreibung

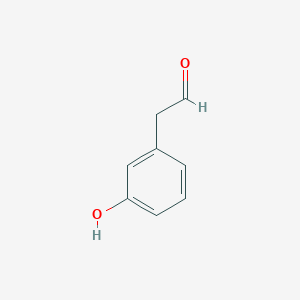

“1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine” is a chemical compound with the molecular formula C12H17FN2O2S and a molecular weight of 272.34 g/mol. It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine” can be analyzed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods. These methods can predict optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine” can be analyzed using various methods. For instance, its melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity can be determined .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine, focusing on six unique applications:

Antidepressant Research

1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine has been investigated for its potential as an antidepressant. The compound’s structure allows it to interact with serotonin receptors, which are crucial in regulating mood and anxiety. Studies have shown that modifications in the piperazine ring can enhance the efficacy and selectivity of antidepressant drugs .

Antipsychotic Agents

This compound is also explored in the development of antipsychotic medications. Its ability to modulate dopamine receptors makes it a candidate for treating disorders like schizophrenia. Research indicates that the ethylsulphonyl and fluorophenyl groups contribute to the compound’s binding affinity and pharmacokinetic properties, making it a promising scaffold for new antipsychotic drugs .

Anticancer Research

1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine has shown potential in anticancer research. Its unique structure allows it to inhibit certain enzymes and pathways that are crucial for cancer cell proliferation. Studies have focused on its ability to induce apoptosis in cancer cells, making it a valuable compound in the search for new cancer therapies .

Antiviral Applications

The compound has been studied for its antiviral properties, particularly against RNA viruses. Its ability to interfere with viral replication processes makes it a candidate for developing treatments for diseases like influenza and hepatitis. Research has highlighted its potential to enhance the efficacy of existing antiviral drugs when used in combination therapies .

Neuroprotective Agents

In the field of neuroprotection, 1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine is being investigated for its ability to protect neurons from damage. This is particularly relevant in conditions like Alzheimer’s and Parkinson’s diseases. The compound’s interaction with neuroreceptors and its antioxidant properties are key areas of research .

Anti-inflammatory Research

The anti-inflammatory potential of this compound is another area of interest. Its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines has been studied in various models of inflammation. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis .

Wirkmechanismus

The mechanism of action of piperazine derivatives generally depends on their specific biological or chemical application. For instance, in the context of medicinal chemistry, piperazine is used as a strong anthelmintic, and its mechanism of action involves paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Zukünftige Richtungen

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs. Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring. This opens up new possibilities for the development of novel piperazine derivatives with enhanced properties and functionalities .

Eigenschaften

IUPAC Name |

1-(4-ethylsulfonyl-2-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S/c1-2-18(16,17)10-3-4-12(11(13)9-10)15-7-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXFBHQTAPXKIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine | |

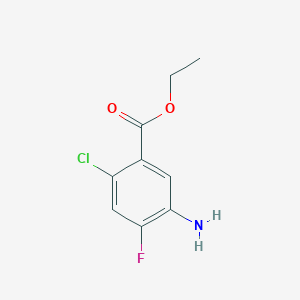

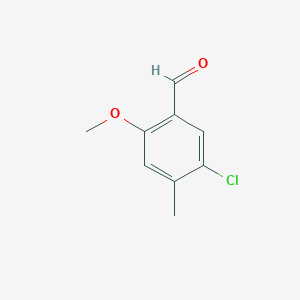

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3043240.png)

![4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3043242.png)

![[(2R,3S,4S,5R,6R)-3,5-Diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B3043243.png)

![(Z,E)-2-(4-Methoxyphenyl)-2-[(4-methylphenylsulphonyl)oxyimino]acetonitrile](/img/structure/B3043254.png)